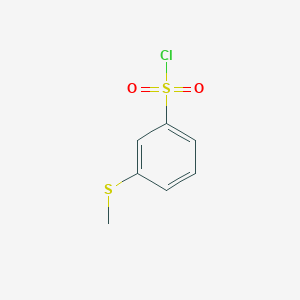

3-Methylsulfanylbenzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

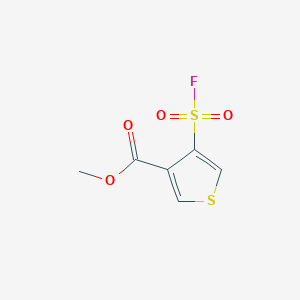

3-Methylsulfanylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H7ClO2S2 and a molecular weight of 222.71 .

Molecular Structure Analysis

The molecular structure of 3-Methylsulfanylbenzenesulfonyl chloride can be analyzed using tools like MolView . It allows you to convert a 2D structural formula into a 3D model for a more detailed view .Aplicaciones Científicas De Investigación

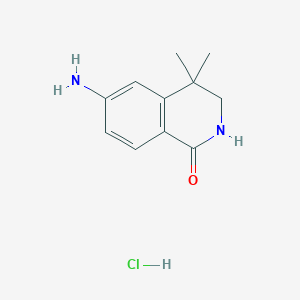

Chemical Synthesis Applications

3-Methylsulfanylbenzenesulfonyl chloride serves as a precursor in the synthesis of various chemical compounds. For example, a novel and efficient tandem reaction of sulfonyl chloride with trifluoromethylsulfanylamide has been described for synthesizing various trifluoromethyl thiolsulphonates, indicating the broad functional group tolerance of this reaction. This process highlights the critical intermediate role of sulfinate generated from sulfonyl chloride, with the formation of "CF3S+" facilitated by the additive 4-methylbenzenesulfonic acid (p-TsOH), leading to electrophilic trifluoromethylthiolation of in situ generated sulfinate and “CF3S+” to yield the final products (Li et al., 2017).

Material Science and Catalysis

In material science and catalysis, the compound has been implicated in the development of new materials and catalysts. For instance, a study on the synthesis of 3-Formylbenzenesulfonyl Chloride Derivatives from corresponding benzaldehydes has developed a key synthetic route that enables the conversion of aldehyde bisulfite adducts to target compounds via a two-stage reaction in the presence of Na2SO4. This method produces a series of 3-formylbenzenesulfonyl chloride derivatives, further highlighting the chemical versatility and applicability of these compounds in synthesis and material science (Bao et al., 2017).

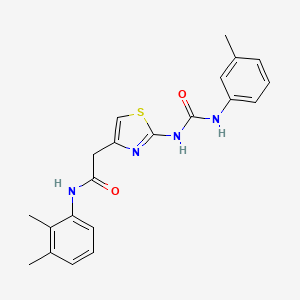

Potential Pharmaceutical Applications

While the direct applications of 3-Methylsulfanylbenzenesulfonyl chloride in pharmaceuticals are not explicitly mentioned in the sources provided, related compounds and their synthesis processes indicate potential utility in drug development and pharmaceutical research. For example, the synthesis of N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides as potent antibacterial agents showcases the use of sulfonyl chloride derivatives in developing therapeutic agents. This research emphasizes the reaction of naphthalen-1-amine with 4-methylbenzenesulfonyl chloride under dynamic pH control, leading to potent antibacterial agents and providing a basis for further exploration of related compounds in pharmaceutical applications (Abbasi et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

3-methylsulfanylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S2/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUQEVOIQNUKPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylsulfanylbenzenesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

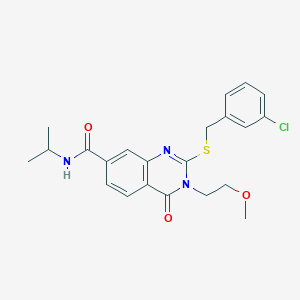

![1-(2-Methoxyethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2959807.png)

![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride](/img/structure/B2959808.png)

![2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2959809.png)

methanone](/img/structure/B2959812.png)